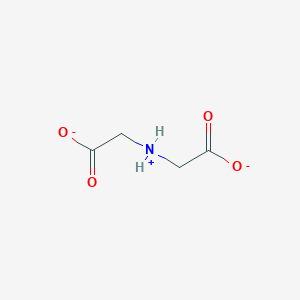
N-(carboxymethyl)-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammoniodiacetate is an ammonium ion resulting from the protonation of the nitrogen atom of iminodiacetate. The major species at pH 7.3. It is an ammonium ion derivative and a dicarboxylic acid dianion. It is a conjugate acid of an iminodiacetate.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for N-(carboxymethyl)-glycine derivatives, and how are reaction conditions optimized?
this compound derivatives are synthesized via multi-step reactions involving alkylation, cyanomethylation, and hydrolysis. For example, N-[2-(carboxymethoxy)ethyl]-N-(carboxymethyl)glycine is prepared by reacting (2-aminoethoxy)acetic acid with glycolonitrile (or formaldehyde/hydrogen cyanide) under alkaline conditions, followed by hydrolysis with NaOH to achieve >90% conversion. Key parameters include molar ratios (1:1 for formaldehyde/HCN), temperature control (ambient to 60°C), and pH adjustments during hydrolysis .
Q. What analytical techniques are used for structural characterization of this compound derivatives?
Structural validation typically employs nuclear magnetic resonance (NMR) for backbone and side-chain analysis, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, peptoid-peptide hybrids with N-(carboxymethyl)glycine side chains were characterized using 1H-NMR and MALDI-TOF MS . Chelation efficiency can be quantified via calcium oxalate titration under alkaline conditions (pH 11.6) .
Q. What are the primary applications of this compound derivatives in biochemical research?
These derivatives serve as:
- Chelating agents : Effective in binding alkaline-earth metals (e.g., calcium) for hard-surface cleaning formulations, with optimal concentrations of 0.1–15 wt% at pH 8–14 .
- Inhibitors : Peptoid-peptide macrocycles incorporating N-(carboxymethyl)glycine analogs (e.g., N-(methoxy-ethyl)-glycine) inhibit β-catenin/TCF interactions in prostate cancer, validated via luciferase reporter assays (IC50 < 10 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in the formation pathways of N-(carboxymethyl)lysine (CML) in biological systems?
CML arises via glycoxidation (nonenzymatic glycation/oxidation) and lipid peroxidation. To distinguish pathways:
- Glycoxidation : Monitor Amadori product (e.g., fructoselysine) degradation under oxidative stress.
- Lipid peroxidation : Incubate proteins with polyunsaturated fatty acids (e.g., arachidonate) and track CML yield via LC-MS/MS. CML formation from arachidonate (~0.7 mmol/mol lysine) exceeds glucose-derived CML (~0.03 mmol/mol lysine) .
Q. What experimental designs optimize the chelation efficiency of this compound derivatives for metal-binding studies?
Use calcium oxalate titration under controlled pH (10–11.6) with 0.1 M CaCl2. Key steps:
- Dissolve 1–2 mmol chelant in deionized water.
- Add 3% ammonium oxalate and adjust pH with NaOH.
- Titrate until precipitation occurs, measuring endpoint via conductivity or turbidity. Compare with EDTA standards for molar efficiency .
Q. What methodological challenges arise in chromatographic separation of this compound derivatives, and how are they addressed?
Challenges include:
- Co-elution of isomers : Use hydrophilic interaction liquid chromatography (HILIC) with zwitterionic columns (e.g., ZIC-HILIC) for polar derivatives.
- Sample preparation variability : Standardize protocols (e.g., labeling concentration, buffer pH) as seen in glycan analysis, where inconsistent preparation methods complicate reproducibility .
属性
分子式 |
C4H6NO4- |
|---|---|
分子量 |
132.09 g/mol |
IUPAC 名称 |
2-(carboxylatomethylazaniumyl)acetate |
InChI |
InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)/p-1 |
InChI 键 |
NBZBKCUXIYYUSX-UHFFFAOYSA-M |
SMILES |
C(C(=O)[O-])[NH2+]CC(=O)[O-] |
规范 SMILES |
C(C(=O)[O-])[NH2+]CC(=O)[O-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















